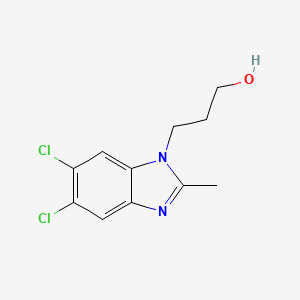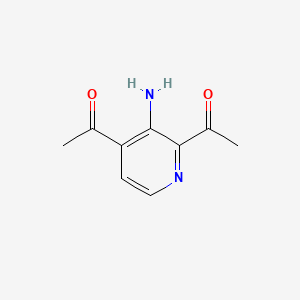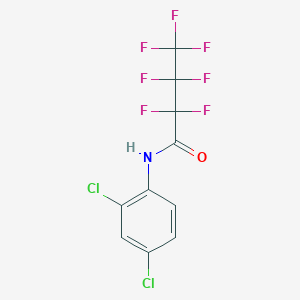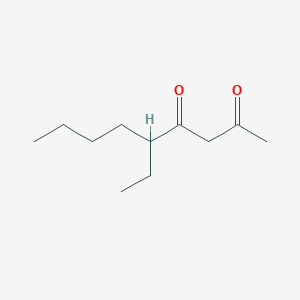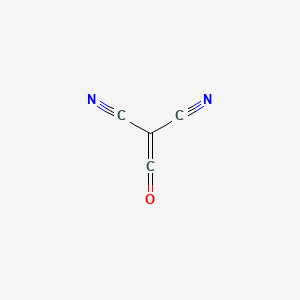
Dicyanoketene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyanoketene is an organic compound with the molecular formula C₄N₂O It is a ketene derivative characterized by the presence of two cyano groups attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyanoketene can be synthesized through several methods. One common method involves the pyrolysis of a suitable precursor, such as this compound ethylene acetal. The preparation involves dissolving urea in distilled ethylene glycol and adding finely divided tetracyanoethylene. The mixture is heated on a steam bath until a solution is formed, which is then cooled to precipitate this compound ethylene acetal .
Industrial Production Methods
Industrial production of this compound typically involves the use of polymer-supported this compound acetals. These polymers are synthesized by copolymerizing styrene and divinylbenzene or ethylene glycol dimethacrylate. The resulting polymers can be used as recyclable p-acid catalysts in various reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyanoketene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions for these reactions vary depending on the desired product. For example, polymer-supported this compound acetals can catalyze reactions such as monothioacetalization and carbon-carbon bond formation under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, monothioacetalization reactions yield monothioacetals, while carbon-carbon bond formation reactions produce various carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
Dicyanoketene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of dicyanoketene involves its reactivity with various nucleophiles and electrophiles. The compound’s cyano groups and carbonyl carbon make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Dicyanoketene can be compared with other similar compounds, such as tetracyanoethylene and other ketene derivatives. These compounds share some reactivity patterns but differ in their specific chemical properties and applications. For example, tetracyanoethylene is known for its strong electron-withdrawing properties, while this compound is more versatile in its reactivity due to the presence of both cyano and carbonyl groups .
List of Similar Compounds
- Tetracyanoethylene
- Dichloroketene
- Bromoketene
- Fluoroketene
This compound stands out due to its unique combination of cyano and carbonyl groups, which confer distinct reactivity and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
4361-47-1 |
|---|---|
Molekularformel |
C4N2O |
Molekulargewicht |
92.06 g/mol |
InChI |
InChI=1S/C4N2O/c5-1-4(2-6)3-7 |
InChI-Schlüssel |
RDULYKPBBHATBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C#N)C#N)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


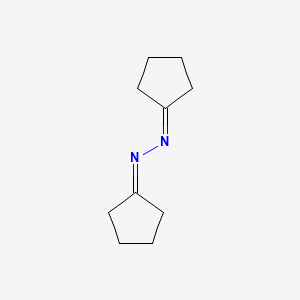
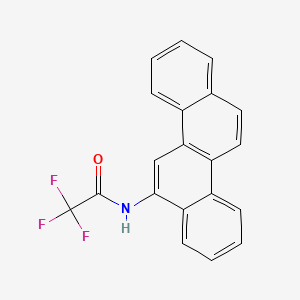
![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
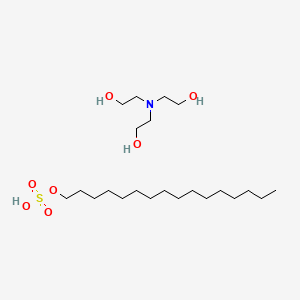
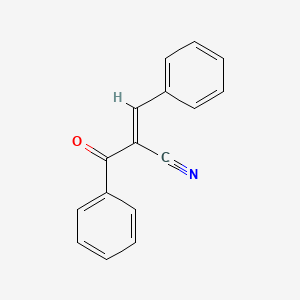
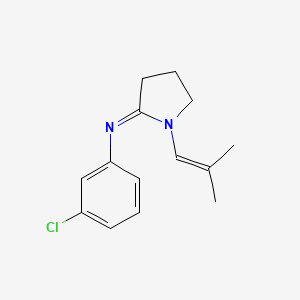
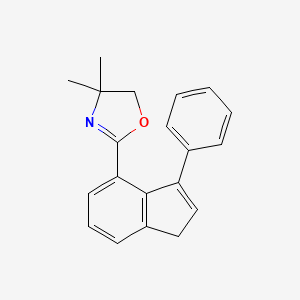

![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)
